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molecular formula C19H17FO4 B8497783 Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Cat. No. B8497783
M. Wt: 328.3 g/mol
InChI Key: MYGGNPJPEUYLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927593B2

Procedure details

To a solution of methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-1-benzofuran-3-carboxylate (6.16 g, 18.76 mmol) in chloroform (22 mL) at −15° C. was added dropwise a cold solution of 70% nitric acid (11 mL, 172 mmol) in chloroform (22 mL). After stirring at 0° C. for 1 hour, the reaction mixture was washed with water (50 mL) and the organic phase was separated by hydrophobic filter tube then evaporated under vacuum to afford a brown solid. The solid was triturated in methyl tert-butyl ether (25 mL) and the resulting pale yellow powder was filtered off, washed with heptane and dried under vacuum to give methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-6-nitro-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=764 (2M+NH4)+.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[CH:19][C:18]([O:21][CH:22]([CH3:24])[CH3:23])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1.[N+:25]([O-])([OH:27])=[O:26]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[C:19]([N+:25]([O-:27])=[O:26])[C:18]([O:21][CH:22]([CH3:24])[CH3:23])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)OC(C)C
Name
Quantity
11 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated by hydrophobic filter tube
CUSTOM
Type
CUSTOM
Details
then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated in methyl tert-butyl ether (25 mL)
FILTRATION
Type
FILTRATION
Details
the resulting pale yellow powder was filtered off
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C(=C2)[N+](=O)[O-])OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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